1-(4-Cyclopropylsulfanylphenyl)ethanone
Description
1-(4-Cyclopropylsulfanylphenyl)ethanone is an aromatic ketone characterized by a cyclopropylsulfanyl substituent at the para position of the phenyl ring and an acetyl group (ethanone) attached to the aromatic system. Its molecular formula is C₁₁H₁₂OS, with a molecular weight of 192.27 g/mol.
Properties
CAS No. |
918967-33-6 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-(4-cyclopropylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C11H12OS/c1-8(12)9-2-4-10(5-3-9)13-11-6-7-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
IXCYVKHRSWQORD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SC2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)cyclopropyl]ethanone (C₁₁H₁₁ClO)
- Key Differences :
- The chlorine atom on the phenyl ring (vs. cyclopropylsulfanyl in the target compound) introduces strong electron-withdrawing effects, altering electronic density and reaction kinetics.
- Molecular weight (194.66 g/mol ) is higher due to chlorine’s atomic mass compared to sulfur in the target compound.
- Implications :
1-(2-Chlorophenyl)ethanone (C₈H₇ClO)
- Key Differences: Chlorine is at the ortho position (vs. para-substituted cyclopropylsulfanyl), increasing steric hindrance near the ketone group.
- Implications :
Functional Group and Regulatory Variations
1-(1-Chlorocyclopropyl)ethanone (C₅H₇ClO)
- Key Differences :
- Chlorine is directly attached to the cyclopropane ring (vs. sulfur in the target compound).
- Smaller molecular weight (118.56 g/mol ) due to the absence of a phenyl group.
- Regulatory Notes: Subject to significant new use reporting requirements under PMN P–05–776, highlighting regulatory scrutiny of chlorinated cyclopropanes .
1-(4-Methylphenyl)-1-cyclopropyl ethanol (C₁₂H₁₆O)
- Key Differences: Ethanol functional group (vs. ethanone) introduces hydrogen-bonding capacity, increasing solubility in polar solvents. Molecular weight (176.26 g/mol) differs due to the hydroxyl group.
- Implications :
Cycloalkyl and Aromatic Ketone Analogs
Cyclopropyl(phenyl)methanone (C₁₀H₁₀O)
- Key Differences :
- Ketone is directly attached to the cyclopropane ring (vs. phenyl ring in the target compound).
- Molecular weight (146.19 g/mol ) is lower due to the absence of sulfur.
- Implications :
1-(4-Cyclohexylphenyl)ethan-1-one (C₁₄H₁₈O)
- Key Differences: Cyclohexyl group (vs. Higher molecular weight (202.29 g/mol) due to additional carbon atoms.
- Implications :
Data Tables
Table 1: Structural and Molecular Comparisons
Table 2: Regulatory and Functional Group Impact
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